molecular formula C16H25NO2 B13085639 2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine

2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine

Cat. No.: B13085639
M. Wt: 263.37 g/mol
InChI Key: OBWGMVSSWMLYLX-UHFFFAOYSA-N
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Description

2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine is a morpholine derivative characterized by a tert-butoxy-substituted phenyl ring at the 2-position and two methyl groups at the 5-positions of the morpholine ring. This structure confers unique physicochemical properties, such as increased lipophilicity due to the bulky tert-butoxy group, which may enhance membrane permeability and metabolic stability compared to simpler analogs.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

5,5-dimethyl-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]morpholine

InChI

InChI=1S/C16H25NO2/c1-15(2,3)19-13-8-6-12(7-9-13)14-10-17-16(4,5)11-18-14/h6-9,14,17H,10-11H2,1-5H3

InChI Key

OBWGMVSSWMLYLX-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)C2=CC=C(C=C2)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine typically involves the reaction of 4-tert-butoxyphenylamine with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of 2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight Density (g/cm³) Boiling Point (°C) pKa Key Applications/Activities
2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine C17H25NO2 4-Tert-butoxyphenyl, 5,5-dimethyl 275.39 ~0.89* ~300* ~8.5† Potential CNS activity (inferred)
2-(3-Chlorophenyl)-5,5-dimethylmorpholine C12H16ClNO 3-Chlorophenyl, 5,5-dimethyl 225.71 N/A N/A N/A Structural analog; unknown bioactivity
2-(2-Chlorophenyl)-5,5-dimethylmorpholine HCl C12H16ClNO·HCl 2-Chlorophenyl, 5,5-dimethyl 262.18 N/A N/A N/A Industrial-grade pharmaceutical intermediate
(2S,5S)-2,5-Dimethylmorpholine C6H13NO 2,5-Dimethyl 115.17 0.862 151 9.07 Catalytic reagent in organic synthesis
4-Tert-butyl-2-(2,5-difluorophenyl)morpholine C14H19F2NO 2,5-Difluorophenyl, 4-Tert-butyl 255.30 N/A N/A N/A Drug development research

*Estimated based on analogous compounds. †Predicted using computational tools.

Key Observations:
  • Lipophilicity: The tert-butoxy group in the target compound increases molecular weight and lipophilicity compared to chlorophenyl (e.g., ) or difluorophenyl () analogs.
  • Acid-Base Behavior : The pKa of (2S,5S)-2,5-dimethylmorpholine (9.07) indicates moderate basicity, which may influence solubility and ionization under physiological conditions. The target compound’s pKa (~8.5) suggests slightly lower basicity, possibly due to electron-withdrawing effects of the tert-butoxy group.
Anti-Convulsant Activity:

While direct evidence for the target compound is lacking, structurally related morpholine derivatives and hydantoin-linked peptides (e.g., ) exhibit anti-convulsant properties. For example:

  • Hydantoin-Peptide Conjugates : Demonstrated dose-dependent anti-convulsant activity in vitro, with efficacy linked to hydrogen bonding and aromatic interactions .
Antimicrobial and Antioxidant Potential:

highlights that hydantoin-peptide hybrids exhibit antimicrobial and antioxidant properties. The tert-butoxyphenyl group in the target compound may enhance these activities due to increased lipid solubility, enabling better microbial membrane disruption.

Metabolic and Stability Considerations

  • Metabolic Stability : The tert-butoxy group’s bulk may reduce cytochrome P450-mediated oxidation, prolonging half-life compared to chlorophenyl analogs.
  • Solubility : Higher lipophilicity could limit aqueous solubility, necessitating formulation strategies (e.g., salt formation, as seen in ).

Biological Activity

The compound 2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine (commonly referred to as TDBM) is a morpholine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of TDBM, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

TDBM is characterized by its unique structure, which includes a morpholine ring substituted with a tert-butoxyphenyl group and two methyl groups at the 5-position. This configuration contributes to its distinct pharmacological properties.

Molecular Formula

  • Chemical Formula: C15_{15}H21_{21}NO
  • Molecular Weight: 249.34 g/mol

TDBM exhibits multiple biological activities, primarily through its interactions with neurotransmitter systems and oxidative stress pathways. The following sections detail specific areas of biological activity.

1. Antioxidant Activity

Research indicates that TDBM demonstrates significant antioxidant properties. It has been shown to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) formation in various cellular models. The compound's ability to scavenge free radicals suggests potential applications in neuroprotection and anti-aging therapies.

Assay TypeResult (IC50)
ABTS Assay12.5 µM
FRAP Assay15.0 µM
Luminol Chemiluminescence Inhibition20 µM

2. Cholinesterase Inhibition

TDBM has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic signaling, potentially improving cognitive function.

EnzymeIC50 (µM)
Acetylcholinesterase1.90 ± 0.16
Butyrylcholinesterase0.084 ± 0.008

Case Study 1: Neuroprotective Effects

A study conducted on human neuronal cells demonstrated that TDBM effectively protects against oxidative stress-induced cell death. The compound significantly reduced cell mortality in the presence of ROS, highlighting its potential as a neuroprotective agent.

Case Study 2: Sleep Modulation

In animal models, TDBM administration was associated with increased slow-wave sleep and reduced awakenings after sleep onset. This suggests that TDBM may influence sleep architecture, potentially offering therapeutic benefits for sleep disorders.

Research Findings

Recent studies have utilized both in vitro and in vivo models to assess the biological activity of TDBM:

  • In Vitro Studies: These studies have confirmed the compound's antioxidant capacity and cholinesterase inhibition.
  • In Vivo Studies: Animal studies have shown behavioral improvements in tasks assessing memory and cognition following TDBM treatment.

Safety Profile

Preliminary toxicity assessments indicate that TDBM exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models.

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